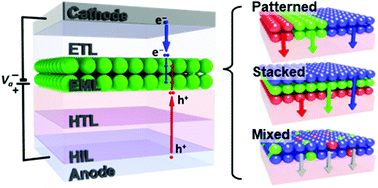Color controllable smart white lighting based on various device architectures of electrically driven quantum-dot light-emitting diodes†
Journal of Materials Chemistry C Pub Date: 2022-06-29 DOI: 10.1039/D2TC01060G
Abstract
A comprehensive study of the various device architectures of patterned-, stacked-, and mixed-type quantum-dot light-emitting diodes (QD-LEDs) for smart white lighting has been performed by way of computational simulation and experimental device fabrication. The layout of the patterned-type QD-LED has been optimized by a rigorous charge transport simulation and a numerical grid searching color optimization method. The patterned-type QD-LED devices are fabricated using a unique transfer printing technique to validate design concepts. The architectural dependency on the color of the stacked-type QD-LED has been computationally and experimentally explored by the charge transport simulation with the electric-field-dependent carrier hopping model and by fabricating the devices with a multi-step spin-coating process. The mixed-type QD-LED has also been experimentally analyzed by the QD volume mixing ratios in the mixture solution. These three types of patterned, stacked, and mixed QD-LED device architectures show potential for various applications of functionalized next-generation smart white lighting systems.


Recommended Literature
- [1] Material integrity and fate of particulates released from carbon fibre composites containing nanomaterials during simultaneous fire and impact†
- [2] General discussion
- [3] Inside front cover
- [4] Heteroleptic Cu(i) bis-diimine complexes as sensitizers in dye-sensitized solar cells (DSSCs): on some factors affecting intramolecular charge transfer†
- [5] The identification and semi-quantitative assay of some fat-soluble vitamins and antioxidants in pharmaceutical products and animal feeds by thin-layer chromatography
- [6] Ultra-sensitive trace analysis of cyanide water pollutant in a PDMS microfluidic channel using surface-enhanced Raman spectroscopy
- [7] A sensitive fluorescent sensor for the detection of endogenous hydroxyl radicals in living cells and bacteria and direct imaging with respect to its ecotoxicity in living zebra fish†
- [8] Study of Pd–Au bimetallic catalysts for CO oxidation reaction by DFT calculations
- [9] A BODIPY-based fluorescent probe for the differential recognition of Hg(ii) and Au(iii) ions†
- [10] Applications of magnetic and electromagnetic forces in micro-analytical systems










